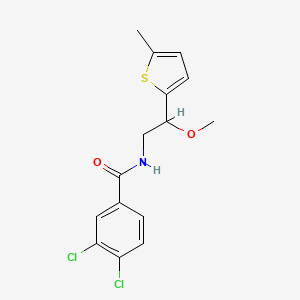
3,4-dichloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dichloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, also known as DMMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMEB is a benzamide derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Scientific Research Applications
Structure-Affinity Relationship Studies
Research has focused on modifications to similar compounds to identify structural features that influence receptor affinity. For example, studies on compounds like benzamides have explored changes in the aromatic ring linked to N-1 piperazine ring, leading to the identification of derivatives displaying moderate affinity for specific receptors (Leopoldo et al., 2002). These modifications aim to improve binding affinity and selectivity, highlighting the potential for similar compounds in targeted receptor research.
Synthesis and Neuroleptic Activity
Synthesis and activity studies of benzamides, including modifications and testing for neuroleptic (antipsychotic) effects, have shown correlations between structure and activity. For instance, certain N,N-disubstituted ethylenediamines derivatives were designed, synthesized, and evaluated for their inhibitory effects on specific behaviors in rats, demonstrating the potential of such compounds in the development of neuroleptic drugs (Iwanami et al., 1981).
Antipathogenic Properties
Compounds structurally related to 3,4-dichloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide have been synthesized and characterized for their interaction with bacterial cells. These studies found significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms, suggesting potential applications in the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Photocatalytic Degradation
Investigations into the photodecomposition of similar compounds, such as propyzamide, using TiO2 and TiO2-loaded adsorbent supports have shown enhanced rates of mineralization and a reduction in the concentration of solution-phase intermediates. These studies suggest the potential of adsorbent supports in concentrating target substrates for improved degradation rates, which could be applied to environmental remediation efforts (Torimoto et al., 1996).
properties
IUPAC Name |
3,4-dichloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-3-6-14(21-9)13(20-2)8-18-15(19)10-4-5-11(16)12(17)7-10/h3-7,13H,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPXGPUJASUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)
![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)
![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)


![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)
![N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2405700.png)